Heptafluorobutyrate de sodium

Vue d'ensemble

Description

Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 and a molecular weight of 236.02 g/mol . It is known for its high solubility in water and various organic solvents, as well as its chemical stability across a wide range of temperatures . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Sodium heptafluorobutyrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent for the synthesis of organic compounds, including esters, amides, and amines.

Biology: The compound is utilized in biochemical assays and as a catalyst for various biological reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

Mécanisme D'action

Target of Action

Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of Sodium heptafluorobutyrate are various enzymes, such as proteases, phosphatases, and kinases .

Mode of Action

The interaction of Sodium heptafluorobutyrate with its targets results in the inhibition of these enzymes . This means that Sodium heptafluorobutyrate can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.

Biochemical Pathways

Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that sodium heptafluorobutyrate impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .

Result of Action

The molecular and cellular effects of Sodium heptafluorobutyrate’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, Sodium heptafluorobutyrate can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium heptafluorobutyrate. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, Sodium heptafluorobutyrate should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that Sodium heptafluorobutyrate should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .

Analyse Biochimique

Biochemical Properties

Sodium heptafluorobutyrate is used in the synthesis of organic compounds and as a catalyst for various reactions . It is used to create esters, amides, and amines and is a catalyst for the synthesis of peptides and peptidomimetics

Cellular Effects

It can also inhibit the growth of various bacteria and fungi

Molecular Mechanism

It is known to act as a nucleophile and a Lewis acid , suggesting it may interact with other molecules through these properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium heptafluorobutyrate is typically synthesized through the reaction of heptafluorobutyric acid with sodium hydroxide (NaOH) . The reaction conditions generally involve a temperature range of 80-100°C and an extended reaction time to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of sodium heptafluorobutyrate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium heptafluorobutyrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the compound highly reactive.

Reduction Reactions: The compound can be reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while reduction reactions can produce partially or fully reduced fluorinated compounds .

Comparaison Avec Des Composés Similaires

- Sodium trifluoroacetate (C2F3NaO2)

- Sodium pentafluoropropionate (C3F5NaO2)

- Sodium perfluorobutyrate (C4F9NaO2)

Comparison: Sodium heptafluorobutyrate is unique due to its higher fluorine content compared to similar compounds like sodium trifluoroacetate and sodium pentafluoropropionate . This higher fluorine content enhances its reactivity and stability, making it more suitable for specific applications in synthetic chemistry and industrial processes .

Activité Biologique

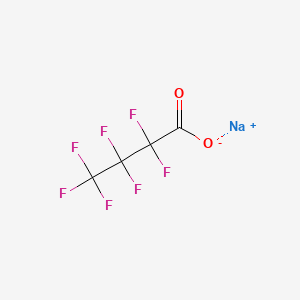

Sodium heptafluorobutyrate (C3F7COONa) is a perfluorinated compound that has garnered attention due to its potential biological activities and implications in various fields, including biochemistry and environmental science. This article explores the biological activity of sodium heptafluorobutyrate, focusing on its pharmacological properties, toxicity, and environmental impact.

- Chemical Formula : C3F7COONa

- Molecular Weight : 186.03 g/mol

- Structure : Sodium heptafluorobutyrate consists of a heptafluorobutyrate anion paired with a sodium cation, characterized by its fluorinated carbon chain which influences its solubility and reactivity.

Antimicrobial Activity

Research has indicated that sodium heptafluorobutyrate exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values depending on the bacterial species tested, indicating its potential as an antibacterial agent.

- Mechanism of Action : The antimicrobial activity is believed to be linked to its ability to disrupt bacterial cell membranes due to the presence of fluorinated groups, which alter membrane fluidity and permeability.

Antioxidant Activity

Sodium heptafluorobutyrate has also been studied for its antioxidant properties. The antioxidant activity was assessed through various assays, such as:

- DPPH Radical Scavenging Assay : This assay measures the compound's ability to neutralize free radicals, indicating potential protective effects against oxidative stress.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results suggested moderate antioxidant capacity, which may contribute to its biological efficacy in preventing oxidative damage in cells.

Toxicological Profile

The toxicological assessment of sodium heptafluorobutyrate is crucial for understanding its safety profile. Key findings include:

- Subchronic Toxicity Studies : Animal studies have reported effects on liver function and thyroid hormone levels upon prolonged exposure. Notably, increased hepatocellular hypertrophy was observed in rodent models, suggesting potential liver toxicity at higher doses .

- Developmental Effects : Research indicates that exposure during critical developmental windows may lead to adverse reproductive outcomes in animal models .

Environmental Impact

Sodium heptafluorobutyrate falls under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Key points include:

- Bioaccumulation Potential : Studies have shown that PFAS can accumulate in living organisms, leading to increased concentrations up the food chain .

- Water Contamination : Due to its high solubility and mobility in water, sodium heptafluorobutyrate poses risks of groundwater contamination and can affect aquatic ecosystems.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity of sodium heptafluorobutyrate against clinical isolates.

- Results: The compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 mg/mL and 1.0 mg/mL respectively.

- Toxicity Assessment in Rodents :

Propriétés

Numéro CAS |

2218-54-4 |

|---|---|

Formule moléculaire |

C4HF7NaO2 |

Poids moléculaire |

237.03 g/mol |

Nom IUPAC |

sodium;2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |

Clé InChI |

VATRZIAOBDOSNN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |

SMILES canonique |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |

Key on ui other cas no. |

2218-54-4 |

Pictogrammes |

Irritant |

Numéros CAS associés |

375-22-4 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.